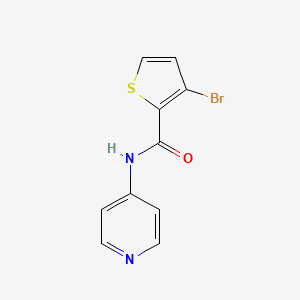

3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

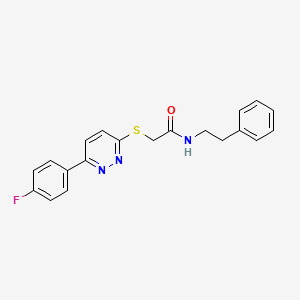

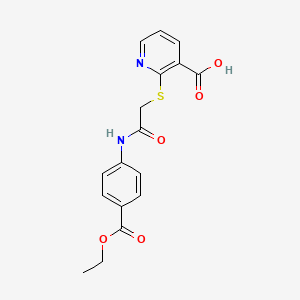

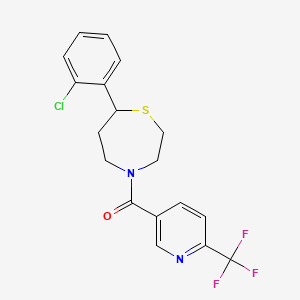

“3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide” is a chemical compound that belongs to the class of heterocyclic compounds. It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . This compound also features a pyridine moiety, which is a basic heterocyclic organic compound with the chemical formula C5H5N . The compound is functionalized with an amide group at position 2 and a bromo functionality at position 4 .

Synthesis Analysis

The synthesis of “3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide” involves three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile . This is a four-step protocol starting from thiophene with an overall yield of 47% .Molecular Structure Analysis

The molecular structure of “3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide” is characterized by the presence of a thiophene ring and a pyridine moiety. The compound is functionalized with an amide group at position 2 and a bromo functionality at position 4 . The presence of these functional groups allows for facile downhill derivation, as well as handles that themselves can be derivatized to the target material .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide” include lithiation and bromination . The lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile . The bromination reaction was the final step in the synthesis .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Thiophene-based analogs, such as 3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that 3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide could potentially be used in this field.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This implies that 3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide could be used in the development of new organic semiconductors.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of OFETs . Therefore, 3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide could potentially be used in the production of these devices.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are also used in the fabrication of OLEDs . This suggests that 3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide could be used in the development of new OLEDs.

Pharmacological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that 3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide could potentially be used in the development of new drugs with these properties.

Synthesis of N-(pyridin-2-yl)amides

N-(pyridin-2-yl)amides have received great attention in recent years due to their varied medicinal applications . 3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide could potentially be used in the synthesis of these compounds .

Synthesis of 3-bromoimidazo[1,2-a]pyridines

3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . 3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide could potentially be used in the synthesis of these compounds .

Zukünftige Richtungen

The future directions for “3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide” could involve further exploration of its potential biological activities. Given the wide range of activities exhibited by thiophene and pyridine derivatives , this compound could be a promising candidate for further pharmacological studies. Additionally, the compound’s functional groups allow for further derivatization, which could lead to the synthesis of new compounds with potentially interesting properties .

Eigenschaften

IUPAC Name |

3-bromo-N-pyridin-4-ylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2OS/c11-8-3-6-15-9(8)10(14)13-7-1-4-12-5-2-7/h1-6H,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGKKJKNSVIPFKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NC(=O)C2=C(C=CS2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-1-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2834327.png)

![7-chloro-2-(2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2834329.png)